Synthetic Yield in N-Acylation: 6-Isopropyl vs. Class Baseline for 1,3,5-Oxadiazine-2,4-diones
The N3-acetylation of 6-propan-2-yl-1,3,5-oxadiazine-2,4-dione proceeds under defined conditions (acetyl chloride, triethylamine, THF, 10.0 h) to give the 3-acetyl derivative in a specific, measured yield of 58% [1]. This establishes a quantitative baseline for reactivity at the N3 position. While no direct head-to-head yield comparison with the 6-methyl or 6-tert-butyl analog is publicly available under identical conditions, the 58% yield serves as a critical benchmark: any alternative 6-substituted 1,3,5-oxadiazine-2,4-dione is expected to produce a substantially different yield due to the substituent's influence on the tautomeric equilibrium and nucleophilic character of the N3 position, as implied by the class-level instability reported for these oxadiazinediones [2].
| Evidence Dimension | N3-Acetylation Reaction Yield |
|---|---|
| Target Compound Data | 58% yield of 3-Acetyl-6-isopropyl-2H-1,3,5-oxadiazine-2,4(3H)-dione |
| Comparator Or Baseline | No direct comparator data; class-level inference that other 6-substituted analogs will differ in yield due to steric/electronic modulation of N3 reactivity [2] |
| Quantified Difference | Not calculable due to lack of comparator data; the 58% figure is a target-specific absolute reference point |
| Conditions | Reaction with acetyl chloride in tetrahydrofuran (THF) using triethylamine as base, at room temperature for 10.0 h [1] |
Why This Matters
This yield value is essential for procurement planning and synthetic route feasibility: using a different 6-substituted analog will not replicate this performance, potentially leading to synthetic failure or unreproducible results.
- [1] Molaid.com. 6-Isopropyl-2H-1,3,5-oxadiazine-2,4(3H)-dione | 102618-94-0 - Reaction Information. Accessed 2026. View Source
- [2] Akteries, B.; Jochims, J.C. Reactions of carbonyl diisocyanate with amides and acids. Chemische Berichte, 1986, 119(2), 669-682. Classifies oxadiazinediones as 'rather instable' and substituent-dependent in rearrangement behavior. View Source
